molecular formula C22H26ClFN2O4S B11348825 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11348825
M. Wt: 469.0 g/mol
InChI Key: DPIUNINDQKSXKU-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorofluorophenyl moiety, and a methoxyphenyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:

    Formation of the Chlorofluorophenyl Methanesulfonyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the Piperidine Derivative: The piperidine ring is functionalized with a carboxamide group through the reaction of piperidine-4-carboxylic acid with an appropriate amine.

    Coupling Reaction: The final step involves coupling the chlorofluorophenyl methanesulfonyl intermediate with the piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl moiety.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can yield sulfide derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(4-hydroxyphenyl)ethyl]piperidine-4-carboxamide
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(4-methylphenyl)ethyl]piperidine-4-carboxamide

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

Molecular Formula

C22H26ClFN2O4S

Molecular Weight

469.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H26ClFN2O4S/c1-30-18-7-5-16(6-8-18)9-12-25-22(27)17-10-13-26(14-11-17)31(28,29)15-19-20(23)3-2-4-21(19)24/h2-8,17H,9-15H2,1H3,(H,25,27)

InChI Key

DPIUNINDQKSXKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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